Sodium 2-chloropropionate

Übersicht

Beschreibung

Sodium 2-chloropropionate is an organic compound with the molecular formula C₃H₄ClNaO₂. It is the sodium salt of 2-chloropropionic acid and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its ability to participate in a range of chemical transformations due to the presence of both a carboxylate group and a chlorine atom on the same molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 2-chloropropionate can be synthesized through the chlorination of propionic acid, followed by neutralization with sodium hydroxide. The general reaction involves the following steps:

Chlorination: Propionic acid is treated with chlorine gas in the presence of a catalyst to form 2-chloropropionic acid.

Neutralization: The resulting 2-chloropropionic acid is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the chlorination process and minimize by-products.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Sodium 2-chloropropionate can participate in nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group. The following types of reactions are notable:

-

Thioester Formation : this compound can react with thiols to form thioesters through nucleophilic attack on the carbon atom bonded to chlorine. This reaction can be represented as follows:

-

Acylation Reactions : The compound can also undergo acylation reactions, where it reacts with acyl chlorides or anhydrides to form acyl derivatives.

Reduction Reactions

Research has demonstrated that this compound can be reduced to form other compounds. For example, it can be reduced using reducing agents like lithium aluminum hydride to yield propionic acid derivatives.

Metabolic Reactions

In biological contexts, this compound acts as an activator of pyruvate dehydrogenase, influencing metabolic pathways:

-

Effects on Lactate Levels : Studies have shown that administration of this compound leads to a decrease in blood lactate levels in experimental models, indicating its potential role in metabolic regulation .

Yield Optimization

Research indicates that the yield of this compound can be influenced by factors such as temperature and concentration of reactants. For instance, varying the concentration of hydrochloric acid during synthesis has shown differing yields at various temperatures:

| Concentration of Hydrochloric Acid (%) | Yield (%) |

|---|---|

| 20 | 75.8 |

| 28 | 79.3 |

| 32 | 65.1 |

| 40 | 53.2 |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Sodium 2-chloropropionate is primarily utilized as a chemical intermediate in the synthesis of various pharmaceuticals. It is involved in the production of compounds that modulate metabolic pathways, particularly those related to pyruvate dehydrogenase activation, which has implications for treating metabolic disorders.

Case Study: Metabolic Effects

A study investigated the effects of this compound on normal dogs, focusing on its role as an activator of pyruvate dehydrogenase. The results indicated that this compound could influence metabolic processes, suggesting potential therapeutic applications in managing conditions like hyperlactatemia .

Agricultural Applications

In agriculture, this compound is recognized for its antimicrobial properties . It is effective against a range of microorganisms, including bacteria, yeasts, and molds, making it suitable for use in crop protection products.

Antimicrobial Efficacy

- Bacterial Control : this compound has been shown to inhibit the growth of various pathogenic bacteria.

- Fungal Inhibition : Its application as a fungicide helps protect crops from fungal infections, thereby improving yield and quality.

Biochemical Research

This compound is also valuable in biochemical research as a tool for studying metabolic pathways. Its role in cellular metabolism allows researchers to explore energy production mechanisms and metabolic regulation.

Research Insights

In vitro studies using isolated testicular cells demonstrated that this compound did not activate the pyruvate dehydrogenase complex, indicating its potential use in understanding energy metabolism and reproductive toxicology .

Toxicological Studies

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies have assessed its effects on fetal development and reproductive health.

Findings from Toxicological Research

Wirkmechanismus

The mechanism of action of sodium 2-chloropropionate involves its interaction with specific molecular targets and pathways. One notable mechanism is its ability to stimulate pyruvate dehydrogenase activity, which plays a crucial role in glucose metabolism. This stimulation leads to a reduction in lactate accumulation and an increase in anaerobic power during intense exercise . Additionally, this compound has been shown to reduce glucagon hypersecretion in diabetic models by acting directly on the pancreas .

Vergleich Mit ähnlichen Verbindungen

Sodium 2-chloropropionate can be compared with other similar compounds, such as:

2-Chloropropionic Acid: The parent acid of this compound, which shares similar chemical properties but differs in its ionic form.

Sodium 2,2-Dichloropropionate: A related compound with two chlorine atoms on the propionate backbone, used in different industrial applications.

Sodium 3-Chloropropionate: Another similar compound with the chlorine atom positioned on the third carbon, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its specific positioning of the chlorine atom, which allows for distinct chemical reactivity and applications in various fields. Its ability to undergo multiple types of reactions and its role in metabolic regulation highlight its versatility and importance in scientific research.

Biologische Aktivität

Sodium 2-chloropropionate (Na-2-CPA), a salt derived from 2-chloropropionic acid, is recognized for its diverse biological activities and applications, particularly in microbiology and biochemistry. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, potential therapeutic uses, and relevant case studies.

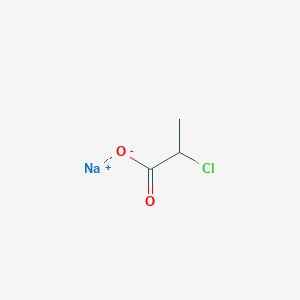

- Chemical Formula : C₃H₄ClNaO₂

- Molecular Weight : 116.51 g/mol

- Structure : this compound consists of a propionic acid backbone with a chlorine substituent on the second carbon.

This compound acts primarily as a substrate for various dehalogenase enzymes, which catalyze the hydrolytic dehalogenation of haloalkanoic acids. This process converts chlorinated compounds into their corresponding hydroxy acids, facilitating detoxification and bioremediation efforts.

Enzymatic Activity

- Dehalogenases : Enzymes such as D-2-haloacid dehalogenase (D-DEX) are crucial for the dehalogenation of this compound. They exhibit varying degrees of specificity and efficiency depending on their source:

- Km Values : Studies have shown that D-DEX from Rhizobium sp. has Km values of approximately 30 µM for D-2-chloropropionic acid, indicating a high affinity for this substrate .

- Optimal Conditions : The optimal pH for these enzymatic reactions typically ranges from 9.0 to 10.0, with significant activity loss outside this range .

Microbial Bioremediation

This compound has been investigated for its potential in bioremediation, particularly in the degradation of chlorinated organic pollutants. The ability of certain microbial strains to utilize this compound as a carbon source enhances their capacity to degrade more complex chlorinated compounds.

- Case Study : A study demonstrated that specific strains of Pseudomonas could effectively degrade this compound, leading to complete mineralization under aerobic conditions. This highlights its potential utility in environmental cleanup strategies .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacteria and fungi. Its mechanism involves disrupting cellular processes in target organisms, making it a candidate for developing new antimicrobial agents.

- Inhibition Studies : In vitro studies have shown that this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations ranging from 0.5% to 1% .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other haloalkanoic acids:

| Compound | Km Value (µM) | pH Optimum | Antimicrobial Activity | Bioremediation Potential |

|---|---|---|---|---|

| This compound | 30 | 9.0 - 10.0 | Moderate | High |

| D-2-Chloropropionic Acid | 15 | 8.5 - 9.5 | Low | Moderate |

| Trichloroacetic Acid | >100 | 7.0 - 8.0 | High | Low |

Eigenschaften

IUPAC Name |

sodium;2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOHBMAQTOJHKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

598-78-7 (Parent) | |

| Record name | Propionic acid, 2-chloro-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016987023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30937693 | |

| Record name | Sodium 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16987-02-3 | |

| Record name | Propionic acid, 2-chloro-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016987023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.